Piroxantrone

Vue d'ensemble

Description

Le piroxantrone est un membre de la classe des composés anthrapyrazoles, connus pour leurs propriétés antitumorales. Il a été développé pour combiner la large activité antitumorale des anthracyclines avec une cardiotoxicité réduite . Le this compound a été évalué dans divers essais cliniques pour son efficacité contre différents types de cancer, notamment le carcinome du sein, le carcinome du côlon, le sarcome, le mélanome et la leucémie .

Méthodes De Préparation

La synthèse du piroxantrone implique plusieurs étapes, commençant par la préparation du noyau anthrapyrazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau anthrapyrazole : Cela implique la condensation d’un dérivé d’anthraquinone avec un dérivé d’hydrazine en milieu acide.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son activité antitumorale. Cette étape peut impliquer des réactions telles que l’alkylation, l’acylation ou l’amination.

Les méthodes de production industrielle du this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Ces méthodes impliquent souvent une synthèse à grande échelle à l’aide de réacteurs discontinus ou à flux continu, suivies de processus de purification et de contrôle de la qualité .

Analyse Des Réactions Chimiques

Le piroxantrone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés quinoniques. Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : La réduction du this compound peut conduire à la formation de dérivés d’hydroquinone. Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où des groupes fonctionnels tels que des groupes amino ou hydroxyle sont introduits.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés d’hydroquinone .

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés antitumorales. Il a montré une activité contre une large gamme de cancers, notamment le carcinome du sein, le carcinome du côlon, le sarcome, le mélanome et la leucémie

Chimie : La structure unique du this compound en fait un composé précieux pour l’étude de l’intercalation de l’ADN et de l’inhibition de la topoisomérase.

Biologie : Le this compound est utilisé dans la recherche pour comprendre les mécanismes de dommages et de réparation de l’ADN.

Applications De Recherche Scientifique

Piroxantrone has been extensively studied for its antitumor properties. It has shown activity against a wide range of cancers, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia

Chemistry: this compound’s unique structure makes it a valuable compound for studying DNA intercalation and topoisomerase inhibition.

Biology: this compound is used in research to understand the mechanisms of DNA damage and repair.

Medicine: Clinical trials have evaluated this compound’s efficacy and safety in treating various cancers.

Mécanisme D'action

Le mécanisme d’action du piroxantrone implique sa capacité à s’intercaler dans l’ADN, provoquant des cassures de brins d’ADN et inhibant la synthèse de l’ADN, de l’ARN et des protéines . Le this compound interagit également avec la topoisomérase II, une enzyme impliquée dans la réplication et la réparation de l’ADN. En inhibant la topoisomérase II, le this compound empêche la relaxation de l’ADN superenroulé, conduisant à l’accumulation de cassures d’ADN et finalement à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Le piroxantrone fait partie de la classe des composés anthrapyrazoles, qui comprend d’autres membres tels que la losoxantrone et la mitoxantrone . Comparé à ces composés, le this compound a montré une cardiotoxicité réduite, ce qui en fait une option potentiellement plus sûre pour le traitement du cancer . comme les autres anthrapyrazoles, le profil d’efficacité et de sécurité du this compound varie en fonction du type de cancer et de la population de patients spécifiques.

Composés similaires

Mitoxantrone : Un inhibiteur de la topoisomérase II ayant une large activité antitumorale, mais associé à une cardiotoxicité plus élevée.

La combinaison unique d’activité antitumorale et de cardiotoxicité réduite du this compound en fait un composé précieux pour la recherche et le développement futurs en thérapie anticancéreuse.

Activité Biologique

Piroxantrone is an anthrapyrazole compound that has garnered attention due to its potential as an antitumor agent, particularly in the context of various cancers. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and clinical implications based on diverse research findings.

This compound primarily exerts its antitumor effects through the inhibition of DNA topoisomerase II , an enzyme crucial for DNA replication and transcription. By binding to the enzyme, this compound induces DNA cleavage and prevents the proper re-ligation of DNA strands, leading to cell death, particularly in rapidly dividing cancer cells .

Structure-Activity Relationship

Research has shown that this compound and its analogues demonstrate varying degrees of cytotoxicity against different cancer cell lines. A study assessing nine anthrapyrazole compounds indicated that this compound exhibited significant inhibitory activity against topoisomerase II with an IC50 value of approximately 9.9 μM in MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance or reduce the efficacy of these compounds.

Cytotoxicity Profiles

The cytotoxic activity of this compound has been evaluated across multiple cancer types. Below is a summary table highlighting its IC50 values in various studies:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 9.9 | |

| K562 (Leukemia) | 3.6 | |

| FaDu (Head and Neck Cancer) | 10.0 | |

| CHO (Chinese Hamster Ovary) | 5.0 |

These values indicate that this compound is particularly effective against breast cancer and leukemia cell lines, while showing less potency in other types.

Clinical Studies

This compound has been evaluated in clinical settings, especially for patients with metastatic breast cancer who had previously failed other chemotherapy regimens. One notable study reported a response rate of 63% among women treated with this compound, indicating its potential effectiveness in this challenging patient population .

Case Studies

Several case studies have illustrated the application of this compound in clinical trials:

- Case Study 1 : In a trial involving women with metastatic breast cancer, this compound demonstrated significant antitumor activity, leading to further investigations into optimal dosing strategies and combination therapies .

- Case Study 2 : A clinical evaluation highlighted the drug's efficacy in patients who had experienced treatment failure with standard therapies, showcasing its role as a potential salvage therapy .

Toxicity and Side Effects

Despite its efficacy, this compound is associated with cardiotoxicity, which poses a significant concern for long-term use. Clinical observations have noted that high cumulative doses can lead to heart-related complications . Research into cardioprotective strategies, such as using dexrazoxane to mitigate these effects, is ongoing.

Propriétés

Numéro CAS |

91441-23-5 |

|---|---|

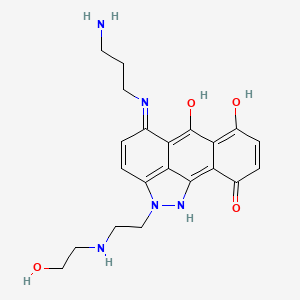

Formule moléculaire |

C21H25N5O4 |

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2 |

Clé InChI |

UKNVCOILWOLTLJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |

SMILES canonique |

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours. |

Solubilité |

H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815; Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.